molecular formula C8H14ClNOS B13016094 2-chloro-N-(thian-4-ylmethyl)acetamide

2-chloro-N-(thian-4-ylmethyl)acetamide

Cat. No.: B13016094
M. Wt: 207.72 g/mol
InChI Key: LWLPKEFQRSDKDI-UHFFFAOYSA-N
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Description

2-chloro-N-(thian-4-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a thian-4-ylmethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(thian-4-ylmethyl)acetamide typically involves the reaction of thian-4-ylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of thian-4-ylmethanol is replaced by the chloroacetyl group, forming the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(thian-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The thian-4-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Formation of new acetamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

2-chloro-N-(thian-4-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(thian-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thian-4-ylmethyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)acetamide
  • 2-chloro-N-(4-nitrophenyl)acetamide
  • 2-chloro-N-(4-hydroxyphenyl)acetamide

Uniqueness

2-chloro-N-(thian-4-ylmethyl)acetamide is unique due to the presence of the thian-4-ylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity compared to other similar acetamide derivatives.

Properties

Molecular Formula

C8H14ClNOS

Molecular Weight

207.72 g/mol

IUPAC Name

2-chloro-N-(thian-4-ylmethyl)acetamide

InChI

InChI=1S/C8H14ClNOS/c9-5-8(11)10-6-7-1-3-12-4-2-7/h7H,1-6H2,(H,10,11)

InChI Key

LWLPKEFQRSDKDI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1CNC(=O)CCl

Origin of Product

United States

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